3-Iodo-1H-indazole-5-carbonitrile
Overview
Description
3-Iodo-1H-indazole-5-carbonitrile is a nitrogen-containing heteroaromatic compound . It has a molecular formula of C8H4IN3 and a molecular weight of 269.04 g/mol . The compound is a white to light yellow crystalline powder.
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3-Iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
3-Iodo-1H-indazole-5-carbonitrile has a melting point of 206-207°C . It is a white to light yellow crystalline powder. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.Scientific Research Applications
Synthesis and Derivative Formation
Regioselective Hydrodehalogenation and Synthesis : Research led by Ioannidou and Koutentis (2011) focused on the regioselective hydrodehalogenation of dihaloisothiazoles, a process relevant to the synthesis of compounds like 3-Iodo-1H-indazole-5-carbonitrile. They also explored the conversion of these compounds into various derivatives, including carboxamide and carboxylic acid forms, which are significant in chemical synthesis (Ioannidou & Koutentis, 2011).
Cascade Synthesis of Indazole Derivatives : Li et al. (2017) reported an efficient metal-free cascade reaction to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives, starting from aromatic aldehydes and indazol-3-amine. This research highlights the potential of such compounds in diverse synthetic applications (Li et al., 2017).
Biological Activity and Applications
Anticancer Evaluation : Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for anticancer activities. Their findings provide insights into the potential use of similar carbonitrile derivatives, like 3-Iodo-1H-indazole-5-carbonitrile, in developing new anticancer drugs (Kachaeva et al., 2018).
Inhibition of Nitric Oxide Synthases : Cottyn et al. (2008) prepared a series of indazoles, such as 1H-indazole-7-carbonitrile, and evaluated them as inhibitors of nitric oxide synthases. This study suggests the potential pharmaceutical applications of related indazole carbonitriles in modulating nitric oxide production (Cottyn et al., 2008).
Chemical Properties and Reactions
Cross-Coupling Reactions : Witulski et al. (2005) studied 3-Iodoindoles and 5-bromo-3-iodoindazoles in palladium-catalyzed cross-coupling reactions. Their research demonstrates the reactivity of halogenated indazoles (akin to 3-Iodo-1H-indazole-5-carbonitrile) in forming new functionalized compounds (Witulski et al., 2005).
Synthesis of Novel Heterocycles : Christoforou and Koutentis (2006) explored the regioselective palladium-catalyzed coupling reactions starting from dichloro- or dibromoisothiazole-4-carbonitriles. This study is relevant to understanding the chemical behavior of similar structures like 3-Iodo-1H-indazole-5-carbonitrile in the synthesis of new heterocycles (Christoforou & Koutentis, 2006).
Safety And Hazards
The safety information for 3-Iodo-1H-indazole-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-iodo-2H-indazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBWWWYWVYSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646705 | |
Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole-5-carbonitrile | |
CAS RN |
944898-90-2 | |
Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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